![molecular formula C11H6F6N2O2 B1487467 4,6-Bis(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate de méthyle CAS No. 1146081-29-9](/img/structure/B1487467.png)
4,6-Bis(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a fluorinated heter
Applications De Recherche Scientifique
Industrie agrochimique
4,6-Bis(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate de méthyle: est un motif structurel clé dans les ingrédients agrochimiques actifs. Ses dérivés sont principalement utilisés pour la protection des cultures contre les ravageurs. Les propriétés physicochimiques uniques de l'atome de fluor combinées à la partie pyridine contribuent à son efficacité .
Industrie pharmaceutique
Plusieurs produits pharmaceutiques contiennent la partie trifluorométhylpyridine (TFMP), qui fait partie du composé en question. Ces produits ont reçu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en phase d'essais cliniques. Les activités biologiques des dérivés TFMP sont significatives en raison de leurs caractéristiques uniques .
Médecine vétérinaire
En médecine vétérinaire, deux produits contenant la partie TFMP sont utilisés. Les dérivés du composé sont précieux pour leurs activités biologiques, qui peuvent être attribuées à la combinaison des propriétés du fluor et de la structure de la pyridine .
Synthèse de produits chimiques organiques fluorés
Le composé est utilisé dans la synthèse de produits chimiques organiques fluorés, un sujet de recherche important en raison du nombre croissant d'applications de ces composés. Le développement de ces produits chimiques est crucial pour les progrès dans divers domaines, y compris les produits agrochimiques et les produits pharmaceutiques .
Développement de matériaux fonctionnels
Le groupe trifluorométhyle, qui fait partie de la structure du composé, est important dans le développement de matériaux fonctionnels. Cela inclut la création de nouveaux matériaux ayant des propriétés spécifiques souhaitées, qui peuvent être utilisés dans une large gamme d'applications .
Catalyse et réactions chimiques
Le composé sert de réactif pour la préparation d'aminopyridines par réactions d'amination. Il est également utilisé comme ligand catalytique pour la préparation régiosélective de tétraméthylbiphényles par réactions de couplage oxydant .
Mécanisme D'action
Target of Action
Pyridine derivatives are often involved in various biological activities, including interactions with dna and proteins .
Mode of Action
The presence of the pyridine and trifluoromethyl groups might influence the compound’s reactivity and interactions with biological targets .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many pyridine derivatives are known to interact with various enzymes and receptors, potentially affecting multiple pathways .
Pharmacokinetics
The presence of fluorine atoms might influence its pharmacokinetic properties, as fluorine is often used to improve the metabolic stability of pharmaceuticals .
Result of Action
Compounds with similar structures have been used in the development of pesticides due to their superior pest control properties .
Action Environment
The stability, efficacy, and action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group is often used to improve the chemical stability of compounds .
Propriétés
IUPAC Name |
methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2O2/c1-21-9(20)6-2-4-5(10(12,13)14)3-7(11(15,16)17)19-8(4)18-6/h2-3H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUATXEKVWVJEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=C(C=C2C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675482 | |
| Record name | Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146081-29-9 | |
| Record name | Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



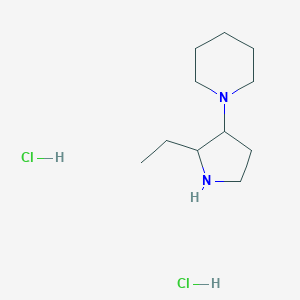
![2-Hydroxy-5-oxo-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487387.png)



![3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1487392.png)
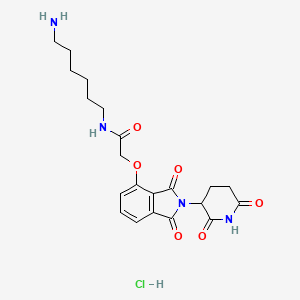
![10-Azabicyclo[4.3.1]decane-3,4-diol](/img/structure/B1487397.png)
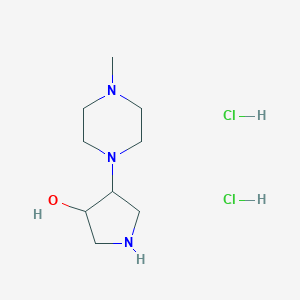
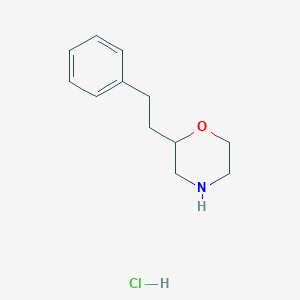
![4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine](/img/structure/B1487404.png)
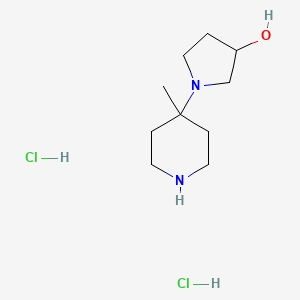
![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)
